molecular formula C16H13N5O2S B2641040 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421456-24-7

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2641040
CAS RN: 1421456-24-7
M. Wt: 339.37
InChI Key: JVTFRBDZNLYDAT-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole ring . The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, electron donor–acceptor (D–A) systems based on the BTZ motif have been synthesized and characterized . A library of 26 D–A compounds based on the BTZ group was created by varying the donor groups while keeping the BTZ acceptor group the same . The synthesis of furan derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The BTZ motif, in particular, is known to have interesting optoelectronic and photophysical properties .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, BTZ-based compounds have been used as photocatalysts in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. BTZ-based compounds are known to have interesting optoelectronic and photophysical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves complex reactions that yield heterocyclic compounds known for their potential biological activities. For instance, Patel et al. (2015) described the synthesis of novel heterocyclic compounds incorporating furan and thiadiazole moieties, characterized through elemental analysis, NMR, FT-IR, and LC-MS spectral studies, indicating the compound's potential for further biological exploration (Patel, Patel, & Shah, 2015). Similarly, El’chaninov et al. (2018) discussed the synthesis of related structures, emphasizing the chemical versatility and potential for generating compounds with significant biological properties (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antimicrobial and Anticancer Activities

Research has also focused on the antimicrobial and anticancer activities of compounds structurally similar to this compound. Zaki et al. (2018) explored the synthesis of pyridine and thioamide derivatives, showing significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Zaki, Al-Gendey, & Abdelhamid, 2018). This suggests that derivatives of the target compound could exhibit similar biological activities, making them subjects of interest for pharmaceutical research.

Molecular Docking and Biological Activity Studies

Furthermore, molecular docking studies and biological activity evaluations have been conducted to understand the interaction of such compounds with biological targets. For example, Abdel-Motaal et al. (2020) synthesized benzimidazoles with incorporated heterocycles like thiazole, conducting antimicrobial evaluations and docking studies to assess their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020). These studies are critical for understanding the mechanism of action of these compounds and their potential efficacy as therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The specific mode of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-21-14(15-3-2-6-23-15)8-11(18-21)9-17-16(22)10-4-5-12-13(7-10)20-24-19-12/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTFRBDZNLYDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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